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Compound of Interest

Compound Name: JNJ-47965567

cat. No.: B608231

This technical support center provides researchers, scientists, and drug development
professionals with essential information for the effective use of INJ-47965567, a potent and
selective P2X7 receptor antagonist.

Frequently Asked Questions (FAQSs)

Q1: What is JINJ-47965567 and what is its primary mechanism of action?

JNJ-47965567 is a potent, selective, and centrally permeable antagonist of the P2X7 receptor.
[1][2] The P2X7 receptor is an ATP-gated ion channel that plays a key role in
neuroinflammation and other pathophysiological processes.[2][3] INJ-47965567 acts as a non-
competitive antagonist to block the ion channel function.[4] Its high affinity and selectivity make
it an excellent tool for investigating the role of the central P2X7 receptor in rodent models of
CNS pathophysiology.[1][2]

Q2: What is the recommended vehicle control for in vitro experiments?

For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the most commonly used vehicle for
JNJ-47965567.[4][5] It is important to prepare a concentrated stock solution in DMSO and then
dilute it to the final working concentration in your aqueous experimental medium. Ensure the
final DMSO concentration in the assay is low and consistent across all experimental conditions,
including the vehicle control group, to avoid solvent-induced artifacts.[4]

Q3: What is the recommended vehicle control for in vivo experiments?
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For in vivo administration, particularly intraperitoneal (i.p.) injections in rodent models,
cyclodextrins are the recommended vehicle to improve the solubility of INJ-47965567 in
agueous solutions. Specific examples from literature include:

o 2-(hydroxypropyl)-beta-cyclodextrin[6]

e 30% SBE-B-cyclodextrin[7]

The choice of cyclodextrin may depend on the specific experimental protocol and animal
model. It is crucial to administer the same vehicle solution without the compound to the control

group.
Q4: What are the solubility properties of INJ-479655677?

JNJ-47965567 exhibits the following solubility characteristics:

Soluble up to 100 mM in DMSO.

Soluble up to 50 mM in 1eq. HCI.

It is also soluble in DMF and Ethanol.[8]

It is considered insoluble in water.[9]
Q5: What are the typical effective concentrations for in vitro and in vivo studies?

« Invitro: The potency of JNJ-47965567 varies across species and cell types. For instance, it
blocks IL-1[3 release with pIC50 values of 6.7 in human whole blood, 7.5 in human
monocytes, and 7.1 in rat microglia.[1][2] Complete blockade is often achieved at
concentrations around 1 pM.[1]

e In vivo: A common effective dose used in rodent models is 30 mg/kg administered
intraperitoneally.[2][4][7]

Troubleshooting Guide

Issue 1: Inconsistent or unexpected results in my in vitro assay.
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e Vehicle Control: Ensure your vehicle control (e.g., DMSO) is at the exact same final
concentration as in your JINJ-47965567 treated samples. High concentrations of DMSO can
have off-target effects.

o Solubility: INJ-47965567 may precipitate in aqueous solutions. Prepare fresh dilutions from
a concentrated DMSO stock for each experiment. Visually inspect for any precipitation.

o Assay Conditions: The potency of INJ-47965567 can be influenced by factors such as
protein binding in the media.[1] Consider these factors when comparing results across
different assay systems.

Issue 2: The compound does not appear to be effective in my in vivo model.

» Vehicle and Administration: Ensure proper solubilization in the chosen vehicle (e.g.,
cyclodextrin). Improper formulation can lead to poor bioavailability. The route and frequency
of administration should be consistent with established protocols.[4][7]

» Dose Selection: The effective dose can vary between different animal models and disease
states. A dose of 30 mg/kg has been shown to be effective in some models, but dose-
response studies may be necessary for your specific application.[2][7]

» Blood-Brain Barrier Penetration: While JNJ-47965567 is brain penetrant, factors influencing
its distribution to the target site should be considered.

Data Presentation

Table 1: Potency of INJ-47965567 in Different Systems
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System Parameter Value
Human P2X7 pKi 7.9 +£0.07
Rat P2X7 pKi 7.9
Human Whole Blood pIC50 (IL-1p release) 6.7 £ 0.07
Human Monocytes pIC50 (IL-1[3 release) 7.5+0.07
Rat Microglia pIC50 (IL-1P release) 7.1+0.1
Human Recombinant P2X7 pIC50 (Calcium Flux) 8.3
Mouse Recombinant P2X7 pIC50 (Calcium Flux) 7.5

Rat Recombinant P2X7 pIC50 (Calcium Flux) 7.2

Source: Data compiled from multiple studies.[1][2][5]
Experimental Protocols
Protocol 1: In Vitro Inhibition of ATP-Induced IL-1[3 Release from Human Monocytes

o Cell Preparation: Isolate human monocytes from whole blood using standard density
gradient centrifugation methods.

e Stock Solution Preparation: Prepare a 10 mM stock solution of INJ-47965567 in DMSO.
e Cell Treatment:

o Pre-incubate the isolated monocytes with varying concentrations of JNJ-47965567 (e.g., 1
nM to 10 uM) or vehicle (DMSO) for 15-30 minutes at 37°C.

o Ensure the final DMSO concentration is consistent across all wells (e.g., 0.1%).

» Stimulation: Induce IL-1f release by stimulating the cells with an appropriate agonist, such
as BzATP.

» Quantification: After a suitable incubation period, collect the cell supernatant and quantify the
concentration of IL-13 using a commercially available ELISA kit.
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o Data Analysis: Calculate the pIC50 value by fitting the concentration-response data to a four-
parameter logistic equation.

Protocol 2: In Vivo Administration in a Rodent Model of Neuropathic Pain

Animal Model: Utilize a standard rat model of neuropathic pain.
e Vehicle Preparation: Prepare a 30% (w/v) solution of SBE--cyclodextrin in sterile water.

e Drug Formulation: Suspend JNJ-47965567 in the 30% SBE-[3-cyclodextrin vehicle to
achieve a final concentration for a 30 mg/kg dose.

o Administration: Administer the INJ-47965567 suspension or the vehicle control
intraperitoneally (i.p.) to the rats.

o Behavioral Testing: Assess pain-related behaviors at specified time points post-
administration using standard methods (e.qg., von Frey filaments for mechanical allodynia).

o Data Analysis: Compare the behavioral responses between the INJ-47965567-treated group
and the vehicle-treated group using appropriate statistical tests.
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Caption: P2X7 receptor signaling pathway and the inhibitory action of INJ-47965567.
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Caption: General experimental workflows for in vitro and in vivo studies with JINJ-47965567.
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Caption: A logical troubleshooting guide for experiments involving JINJ-47965567.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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